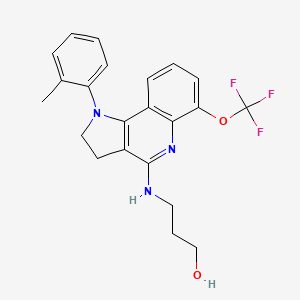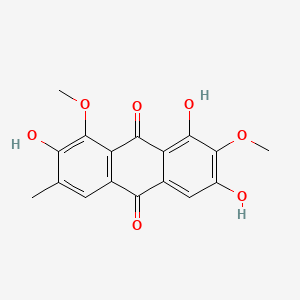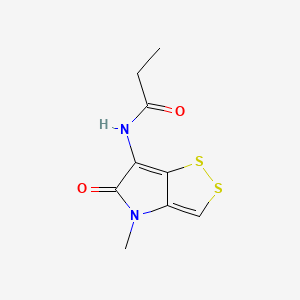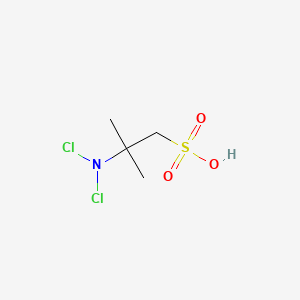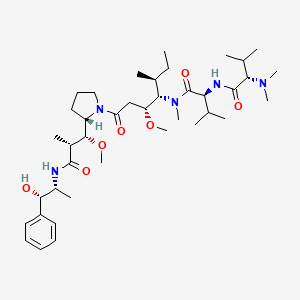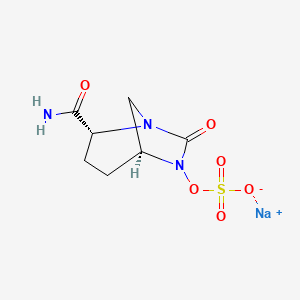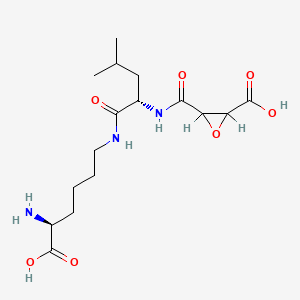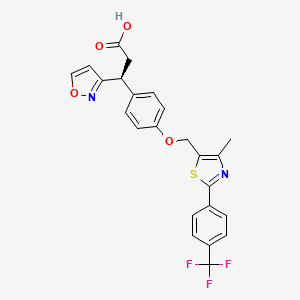
Acaterin
Descripción general
Descripción
Acaterin is an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). It inhibits synthesis of cholesteryl ester in macrophage J774.
Aplicaciones Científicas De Investigación
Biosynthesis
Acaterin, a secondary metabolite produced by Pseudomonas sp. A 92, has a 2-penten-4-olide structure and is synthesized by coupling a C(5) unit with octanoate. Studies involving isotopically labeled decanoic acid and octanoic acid have helped understand its biosynthetic pathway, indicating that acaterin is formed via coupling of a C(5) unit with octanoate rather than through the introduction of a C(3) unit at the alpha position of a decanoate derivative. This understanding of its biosynthesis is crucial for potential biotechnological applications and manipulation of its production (Sekiyama et al., 2001).
Synthesis and Stereoisomers
The total synthesis of the four stereoisomers of acaterin has been achieved, which is significant for understanding its chemical properties and potential applications. Acaterin acts as an inhibitor of Acylcoenzyme A cholesterol acyl transferase (ACAT), a promising role in the treatment of atherosclerosis. The synthetic approach involves a Te/Li exchange reaction and capture with CO2, demonstrating the compound’s versatility and potential for therapeutic applications (Ferrarini et al., 2013).
Biotechnological Potential
Research has also focused on the biotechnological production of compounds like acetoin, which, although not acaterin, is relevant due to the similar biotechnological approaches that can be utilized for acaterin's production. Acetoin production from lignocellulosic resources illustrates the potential of using microbial processes for synthesizing valuable chemicals, a method that could be adapted for acaterin production (Zhang et al., 2016).
Inhibition of ACAT
One of the notable applications of acaterin is its role as an inhibitor of acyl-CoA: cholesterol acyltransferase. Isolated from Pseudomonas sp. A92, acaterin demonstrated significant inhibition of cholesteryl ester synthesis in macrophages and ACAT activity in rat liver microsomes. This finding suggests its potential use in managing conditions like atherosclerosis, where cholesterol metabolism plays a key role (Naganuma et al., 1992).
Propiedades
IUPAC Name |
4-(1-hydroxyoctyl)-2-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-7-8-12(14)11-9-10(2)16-13(11)15/h9-10,12,14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHJXLSSASJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1=CC(OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acaterin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



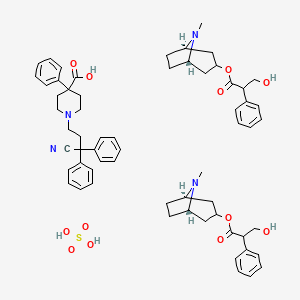
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)

